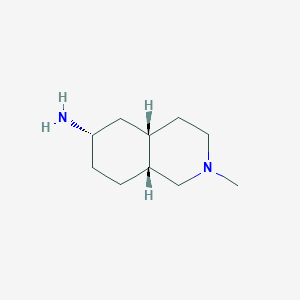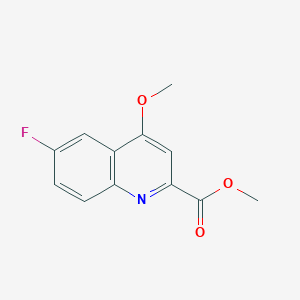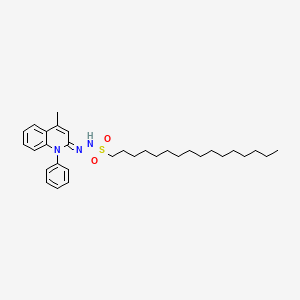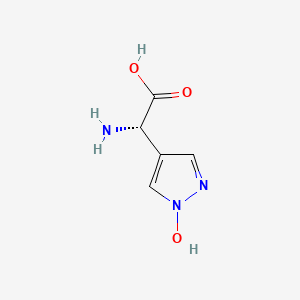![molecular formula C8H3IN2O B12868270 5-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12868270.png)
5-Iodobenzo[d]oxazole-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Iodobenzo[d]oxazole-2-carbonitrile: is a heterocyclic compound that features an oxazole ring fused with a benzene ring, an iodine atom at the 5-position, and a cyano group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzo[d]oxazole-2-carbonitrile typically involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source . The intramolecular iodooxygenation of N-propargylamides proceeds readily under these conditions, leading to the formation of the desired oxazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable cyclization reactions using readily available reagents and catalysts. The use of metal-free cyclization processes and visible light irradiation can enhance the efficiency and yield of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Iodobenzo[d]oxazole-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cyclization Reactions: The oxazole ring can be further functionalized through cyclization reactions with other reagents.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can modify the functional groups on the oxazole ring .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Iodobenzo[d]oxazole-2-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives have shown promise in exhibiting antibacterial, antifungal, and anticancer activities .
Industry: The compound is also utilized in material science for the development of organic semiconductors and light-emitting diodes (LEDs). Its ability to undergo various chemical modifications makes it suitable for creating advanced materials with specific properties .
Wirkmechanismus
The mechanism of action of 5-Iodobenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural modifications. The presence of the iodine atom and cyano group can influence its binding affinity and selectivity towards these targets .
Vergleich Mit ähnlichen Verbindungen
- 2-Methoxybenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxy-5-chlorobenzo[d]oxazole
Comparison: 5-Iodobenzo[d]oxazole-2-carbonitrile is unique due to the presence of the iodine atom at the 5-position and the cyano group at the 2-position. These functional groups impart distinct chemical reactivity and biological activity compared to other benzo[d]oxazole derivatives. The iodine atom enhances the compound’s ability to undergo substitution reactions, while the cyano group contributes to its potential as a pharmacophore .
Eigenschaften
Molekularformel |
C8H3IN2O |
|---|---|
Molekulargewicht |
270.03 g/mol |
IUPAC-Name |
5-iodo-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C8H3IN2O/c9-5-1-2-7-6(3-5)11-8(4-10)12-7/h1-3H |
InChI-Schlüssel |
BHSBSNQVRVELOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1I)N=C(O2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Methoxy-1H-imidazo[1,2-b]pyrazol-7-amine](/img/structure/B12868187.png)


![2-(2-Aminobenzo[d]oxazol-5-yl)-2-hydroxyacetic acid](/img/structure/B12868211.png)
![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)




![tert-Butyl (2-methylbenzo[d]oxazol-4-yl)carbamate](/img/structure/B12868259.png)




